Desmethyl Thiosildenafil is a compound of interest in the realm of pharmacology due to its potential effects on physiological processes. While the provided papers do not directly discuss Desmethyl Thiosildenafil, they do offer insights into the pharmacological actions of related compounds, which can be extrapolated to understand the possible mechanisms and applications of Desmethyl Thiosildenafil. For instance, Desmethylimipramine (DMI) is a metabolite of imipramine that has been shown to counteract the sedative and cholinergic effects of reserpine-like drugs in rats1. Similarly, Diethylstilbestrol (DES) is another compound that, when administered in utero, alters gene expression in the developing reproductive system2. These studies provide a foundation for understanding how Desmethyl Thiosildenafil might interact with biological systems.
Given the pharmacological profile of DMI, Desmethyl Thiosildenafil may have applications in the treatment of depression and other conditions where modulation of the central nervous system is beneficial. The ability of DMI to induce a hyperactive state in rats by reversing the effects of reserpine-like drugs suggests that Desmethyl Thiosildenafil could be explored for its stimulant properties or for its potential to mitigate drug-induced sedation1.
In the field of reproductive health, the study on DES provides a precedent for how compounds can alter gene expression in the developing reproductive system2. If Desmethyl Thiosildenafil shares similar properties, it could have implications for the treatment of reproductive tract abnormalities or in the modulation of gene expression during critical periods of development.
Desmethyl Thiosildenafil is classified as a phosphodiesterase type 5 inhibitor. It is a metabolite of sildenafil and is structurally related to other analogs of sildenafil. The compound's chemical formula is with a molecular weight of approximately 460.55 g/mol. It is recognized under the CAS number 139755-82-1 and is often referred to in the context of pharmaceutical impurities associated with sildenafil formulations .
The synthesis of Desmethyl Thiosildenafil involves several steps that typically begin with the precursor compounds used in the synthesis of sildenafil. The process can be complex due to the need to control reaction conditions to minimize the formation of impurities.
The synthesis route must be optimized for yield and purity while minimizing environmental impact. For instance, using solvents like ethyl acetate can reduce carbon dioxide emissions during the process .
Desmethyl Thiosildenafil features a complex molecular structure characterized by:
CCCc1nn(C)c2C(=O)NC(=Nc12)c3cc(ccc3OCC)S(=O)(=O)N4CCNCC4
, which provides insight into its connectivity and functional groups .Desmethyl Thiosildenafil can participate in various chemical reactions typical for phosphodiesterase inhibitors:
These reactions are significant for understanding both its pharmacological activity and potential degradation pathways in pharmaceutical formulations .
Desmethyl Thiosildenafil acts primarily as an inhibitor of phosphodiesterase type 5, similar to sildenafil. Its mechanism involves:
This mechanism highlights its therapeutic potential but also raises concerns regarding safety and side effects associated with PDE-5 inhibitors .
Desmethyl Thiosildenafil has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4